molecular formula C18H14ClNO5 B2403904 methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate CAS No. 892714-24-8

methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate

Cat. No.: B2403904
CAS No.: 892714-24-8
M. Wt: 359.76
InChI Key: WRUAMTFSAFZUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate involves multiple steps. One common synthetic route includes the reaction of 7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl chloride with methyl 2-aminobenzoate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate can be compared with similar compounds such as:

Conclusion

Methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions, and ongoing research continues to uncover its applications and mechanisms of action.

Properties

IUPAC Name

methyl 2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5/c1-24-17(22)12-4-2-3-5-14(12)20-16(21)15-8-10-6-7-11(19)9-13(10)18(23)25-15/h2-7,9,15H,8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUAMTFSAFZUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.